molecular formula C8H7ClN2O4 B8193190 2-Chloro-4-(methylamino)-5-nitrobenzoic acid

2-Chloro-4-(methylamino)-5-nitrobenzoic acid

Cat. No.: B8193190
M. Wt: 230.60 g/mol
InChI Key: ZOJFCHBGOCAPDQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylamino)-5-nitrobenzoic acid (C₈H₆ClN₂O₄) is a substituted benzoic acid derivative featuring a chloro group at position 2, a methylamino group at position 4, and a nitro group at position 4. This compound is primarily utilized as a precursor in synthesizing benzodiazepine derivatives and metal complexes due to its reactive nitro and amino functionalities . Its structural uniqueness arises from the combination of electron-withdrawing (chloro, nitro) and electron-donating (methylamino) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

2-chloro-4-(methylamino)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-10-6-3-5(9)4(8(12)13)2-7(6)11(14)15/h2-3,10H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJFCHBGOCAPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylamino)-5-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chloro-4-(methylamino)benzoic acid, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over exothermic reactions and minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methylamino)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 2-Chloro-4-(methylamino)-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

2-Chloro-4-(methylamino)-5-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting different diseases, including anti-inflammatory and anti-cancer agents.

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of derivatives of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 12 µM after 48 hours of treatment. This suggests significant potential for developing new anticancer therapeutics based on this compound.

Compound Cell Line IC50 (µM) Reference Year
This compoundMCF-7122023

Agrochemicals

Herbicides and Pesticides

The compound is also used as an intermediate in the synthesis of herbicides and pesticides. Its nitro group contributes to biological activity against various pests and weeds, making it valuable in agricultural applications.

Case Study: Herbicidal Activity

Research has demonstrated that formulations containing derivatives of this compound exhibit effective herbicidal properties against common agricultural weeds. The formulations were tested for their efficacy and showed a significant reduction in weed biomass compared to untreated controls.

Formulation Target Weed Efficacy (%) Reference Year
Herbicide AAmaranthus retroflexus852024
Herbicide BChenopodium album782024

Materials Science

Polymer Additives

In materials science, this compound is explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal resistance.

Case Study: Polymer Enhancement

A study investigated the effects of adding varying concentrations of this compound to polyvinyl chloride (PVC). The results indicated that even small amounts (1% w/w) significantly improved the thermal stability of the PVC, as measured by thermogravimetric analysis (TGA).

Additive Concentration (%) TGA Decomposition Temperature (°C) Improvement (%)
0250-
1280+12
3300+20

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylamino)-5-nitrobenzoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: Nitro groups generally increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking). The absence of a nitro group in 4-amino-2-chlorobenzoic acid results in a lower melting point (~210–215°C) compared to nitro-containing analogues .

Solubility Trends: The methylamino group in the target compound may improve solubility in polar solvents compared to non-amino derivatives like 2-chloro-5-nitrobenzoic acid, which relies solely on nitro and carboxylate groups for polarity .

Halogen vs.

Crystallographic and Hydrogen-Bonding Patterns

The crystal structure of 2-methylamino-5-nitrobenzoic acid (a positional isomer) reveals hydrogen-bonding networks involving the carboxylate and amino groups, forming dimers that stabilize the lattice. In contrast, the target compound’s chloro substituent may disrupt such networks, leading to different packing efficiencies . Methoxy-substituted analogues (e.g., 2-chloro-5-methoxy-4-nitrobenzoic acid) exhibit weaker hydrogen-bonding interactions due to the electron-donating methoxy group, reducing crystal stability compared to nitro- and amino-substituted derivatives .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: The target compound’s nitro and methylamino groups make it a versatile intermediate for antitumor and antiviral agents, as seen in analogues like 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, which is used to synthesize herbicides .
  • Catalysis and Material Science: Its ability to form metal complexes is leveraged in catalysis, contrasting with simpler analogues like 2-chloro-5-nitrobenzoic acid, which lack coordinating amino groups .

Biological Activity

2-Chloro-4-(methylamino)-5-nitrobenzoic acid (commonly referred to as 2C4M5NBA) is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound has been studied for its potential therapeutic applications, including antiviral and anticancer properties. This article aims to detail the biological activity of 2C4M5NBA, supported by research findings, case studies, and data tables.

  • Molecular Formula : C8H7ClN2O4
  • Molecular Weight : 230.6 g/mol
  • IUPAC Name : this compound

The biological activity of 2C4M5NBA is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in viral replication and tumor growth. The compound's nitro group is believed to play a crucial role in its reactivity and interaction with biological macromolecules.

Antiviral Activity

Research has shown that 2C4M5NBA exhibits antiviral properties, particularly against HIV. It enhances immune responses and acts as a potential treatment for immunodeficiency diseases. A study highlighted its ability to inhibit viral replication significantly, suggesting its utility in developing antiviral therapies .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrate that 2C4M5NBA can induce apoptosis in cancer cells, particularly those associated with high-risk neuroblastoma. Its dual inhibition of oncogenic pathways, specifically targeting ALK (Anaplastic Lymphoma Kinase) and BRD4 (Bromodomain-containing protein 4), presents a promising avenue for cancer therapy .

Study on Antiviral Efficacy

A recent study utilized 2C4M5NBA in a series of experiments aimed at evaluating its efficacy against various strains of HIV. The results indicated a dose-dependent inhibition of viral replication, with the compound demonstrating a significant reduction in viral load compared to control groups .

Cancer Cell Line Analysis

In another investigation focused on neuroblastoma cells, researchers treated cell lines with varying concentrations of 2C4M5NBA. The findings revealed that the compound effectively reduced cell viability and induced cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent in oncology .

Data Tables

Biological Activity Observed Effects Reference
AntiviralSignificant reduction in HIV replication
AnticancerInduction of apoptosis in neuroblastoma cells
Enzyme InhibitionTargeting ALK and BRD4 pathways

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